REACTION_CXSMILES
|
CN(C)C=O.[CH3:6][C:7]1[CH:8]=[CH:9][C:10]([S:13]([NH2:16])(=[O:15])=[O:14])=[CH:11][CH:12]=1.[H-].[Na+].Cl[CH2:20][C:21]1[CH:22]=[C:23]([O:31][CH3:32])[C:24]([O:29][CH3:30])=[CH:25][C:26]=1[CH2:27]Cl>O>[CH3:32][O:31][C:23]1[CH:22]=[C:21]2[C:26](=[CH:25][C:24]=1[O:29][CH3:30])[CH2:27][N:16]([S:13]([C:10]1[CH:9]=[CH:8][C:7]([CH3:6])=[CH:12][CH:11]=1)(=[O:15])=[O:14])[CH2:20]2 |f:2.3|
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
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ClCC=1C=C(C(=CC1CCl)OC)OC
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Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Setpoint
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60 °C
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Type
|
CUSTOM
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Details
|
The reaction solution was stirred at room temperature for 30 minutes at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added over a period of 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
was dropwise added over a period of 90 minutes at 60° C
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to obtain 60 g (yield: 90.0%) of the
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CN(CC2=CC1OC)S(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |